ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin-10(2H,5H,11H)-yl)acetate
Description
Ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin-10(2H,5H,11H)-yl)acetate is a heterocyclic compound featuring a dibenzo[b,e][1,4]diazepine core fused with a furan substituent and an ester side chain. Its structure combines a tricyclic diazepine system with a furan ring, which may confer unique electronic and steric properties. This compound’s synthesis likely involves regioselective formylation or alkylation steps similar to methods described for benzoxazine derivatives .
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetate |
InChI |
InChI=1S/C23H26N2O4/c1-4-28-20(27)14-25-17-9-6-5-8-15(17)24-16-12-23(2,3)13-18(26)21(16)22(25)19-10-7-11-29-19/h5-11,22,24H,4,12-14H2,1-3H3 |
InChI Key |
HMYMMZYITKPIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin-10(2H,5H,11H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The furan moiety is introduced through a cyclization reaction involving furan derivatives and dibenzo[b,e][1,4]diazepine intermediates. The synthetic pathway is crucial for ensuring the biological activity of the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin) exhibit significant antimicrobial properties. For instance:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 1–2 | Effective against Staphylococcus aureus |
| Compound B | 8–32 | Effective against resistant strains |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity against both Gram-positive bacteria and certain fungal pathogens .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives of dibenzo[b,e][1,4]diazepines can inhibit inflammatory cytokines effectively. For example:
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| Compound C | 93.80% | Diclofenac Sodium |
| Compound D | 90.21% | Diclofenac Sodium |
These results highlight the potential of ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin) as a candidate for developing anti-inflammatory agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a kinase inhibitor, which is significant in various signaling pathways related to inflammation and cell proliferation .
- Interaction with Receptors : It may interact with specific receptors involved in pain and inflammation modulation.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, potentially contributing to their anti-inflammatory effects.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study A : A clinical trial involving a dibenzo[b,e][1,4]diazepine derivative showed a marked reduction in inflammatory markers in patients with chronic inflammatory conditions.
- Case Study B : Laboratory tests demonstrated that a furan-containing derivative significantly inhibited the growth of drug-resistant Candida strains.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that compounds related to ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin) exhibit significant antitumor properties. For instance, a study synthesized various naphtho[1,8]diazepines and tested their efficacy against several cancer cell lines (MCF-7, TK-10, UACC-62). Some derivatives demonstrated promising activity by inhibiting cell growth at specific concentrations .
| Compound | Cell Line | GI50 (µM/mL) |
|---|---|---|
| 3i | MCF-7 | 81.29 |
| 3d | TK-10 | Not specified |
| 3f | UACC-62 | Not specified |
2. Neurological Applications
The structural framework of ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin) suggests potential use in neurological disorders. Compounds with similar diazepine structures have been investigated for their sedative and anxiolytic effects. Research has shown that modifications in the diazepine structure can enhance binding affinity to GABA receptors, which are critical for neurotransmission and modulation of anxiety .
Synthesis and Structural Studies
The synthesis of ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin) involves multi-step organic reactions starting from readily available precursors. The structural elucidation is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration and confirm biological activity predictions .
Case Studies
Case Study 1: Antitumor Screening
In a comprehensive screening of diazepine derivatives for antitumor activity, several compounds derived from the diazepine framework were tested against human cancer cell lines. The screening revealed that specific substitutions on the furan ring significantly influenced cytotoxicity and selectivity towards cancer cells . The study concluded that further exploration of these derivatives could lead to the development of novel anticancer agents.
Case Study 2: Neurological Activity Assessment
A study evaluated the sedative effects of similar diazepines in animal models. The results indicated that certain modifications led to enhanced efficacy in reducing anxiety-like behaviors in mice. This suggests that ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin) could be explored further for its potential as a therapeutic agent in anxiety disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include:
Ethyl 2-(4-Acetyl-6-formyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (11e) : A benzoxazine derivative with formyl and acetyl substituents. Unlike the target compound, 11e lacks the dibenzodiazepine core and furan ring, resulting in distinct electronic profiles and reduced steric hindrance .
Dibenzo[b,e][1,4]diazepines without ester/furan groups : These exhibit lower solubility and altered pharmacokinetics due to the absence of polar ester moieties.
Furan-containing benzodiazepines : Such derivatives often show enhanced binding affinity to CNS targets but may lack the stability conferred by the dimethyl groups in the target compound.
Key Comparative Data
Research Findings
- Synthetic Challenges : The target compound’s furan and ester groups may complicate regioselective reactions, as seen in benzoxazine formylation .
- Pharmacological Potential: While ferroptosis-inducing compounds (FINs) like those in OSCC studies are structurally distinct, the ester group in the target compound could enable prodrug strategies for targeted delivery.
Limitations of Current Data
Direct experimental data (e.g., crystallography, bioactivity) for the target compound are absent in the provided evidence. Most comparisons rely on extrapolation from benzoxazine and diazepine derivatives .
Preparation Methods
Core Structure Formation: Synthesis of the Dibenzo[b,e] diazepine Skeleton
The dibenzo[b,e] diazepine core is central to the target compound. This heterocyclic system is typically constructed via cyclocondensation reactions. A common approach involves reacting o-phenylenediamine derivatives with diketones or keto-esters under acidic or thermal conditions . For example, in analogous syntheses, 5,10-dihydro-11H-dibenzo[b,e] diazepin-11-one derivatives are formed by condensing o-phenylenediamine with α-ketoesters .
Key Reaction Conditions
-
Reactants : o-Phenylenediamine derivatives and ethyl 3-oxobutanoate.
-
Catalyst : p-Toluenesulfonic acid (PTSA) or acetic acid.
-
Solvent : Toluene or ethanol under reflux.
Incorporation of the 3,3-Dimethyl Group
The 3,3-dimethyl substituent is introduced during the cyclocondensation step. Ethyl 3-oxobutanoate, when reacted with o-phenylenediamine, forms a γ-lactam ring. Quaternization of the nitrogen atoms with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) yields the 3,3-dimethyl moiety .
Methylation Conditions
-
Methylating Agent : Methyl iodide (2 equivalents).
-
Base : Potassium carbonate.
-
Solvent : DMF or acetone at 60°C.
-
Reaction Time : 12–24 hours.
Esterification: Attachment of the Ethyl Acetate Group
The ethyl acetate side chain is introduced via alkylation of a secondary amine intermediate. The hydroxyl group at position 10 is reacted with ethyl bromoacetate in the presence of a base.
Alkylation Protocol
-
Substrate : 10-Hydroxy-dibenzo[b,e][1, diazepine derivative.
-
Alkylating Agent : Ethyl bromoacetate (1.2 equivalents).
-
Base : Triethylamine or DBU.
-
Solvent : Dichloromethane or acetonitrile at room temperature.
Optimization and Purification
Critical Parameters
-
Temperature Control : Excessive heat during cyclocondensation leads to ring-opening byproducts.
-
Catalyst Loading : Pd(PPh₃)₄ at 5 mol% ensures efficient coupling without over-oxidation .
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradient) isolates the target compound .
Analytical Data
-
¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 1.45 (s, 6H, 2×CH₃), 3.15 (m, 2H, NCH₂), 4.15 (q, 2H, OCH₂), 6.45 (m, 2H, furan-H), 7.20–7.50 (m, 8H, aromatic-H) .
Comparative Analysis of Synthetic Routes
Scale-Up Considerations
Industrial production necessitates optimizing solvent recovery and catalyst recycling. Patent EA021657B1 highlights the use of flow chemistry for similar diazepine derivatives to enhance throughput .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
- Methodological Answer : The compound’s dibenzo[b,e][1,4]diazepine core, furan-2-yl substituent, and ethyl acetate moiety dictate its reactivity and stability. Structural analogs (e.g., pyridin-4-ylamino derivatives) show that substituents at the 11-position modulate electronic properties and hydrogen-bonding potential . X-ray crystallography (e.g., for similar compounds like HK8) confirms planar aromatic systems and intramolecular hydrogen bonds, which stabilize the diazepine ring . Computational modeling (e.g., density functional theory) can predict solubility and tautomeric forms by analyzing charge distribution .
Q. What synthetic routes are reported for analogous dibenzo[b,e][1,4]diazepine derivatives?
- Methodological Answer : Multi-step synthesis typically involves:
- Step 1 : Cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes to form the diazepine ring.
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Step 3 : Esterification or amidation for side-chain modifications.
Example conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Na(OAc)₃BH, DCE, RT | 75% | |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF | 60% |
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) often arise from dynamic tautomerism or solvent effects. Strategies include:
- Quantum chemical calculations (e.g., Gaussian 16) to simulate spectra under varying conditions .
- Comparative analysis with structurally characterized analogs (e.g., HK9’s InChi data ).
- Dynamic NMR experiments to detect slow conformational exchanges .
Q. What experimental design principles optimize yield in multi-step synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Variables : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 60°C, DMF, 5 mol% Pd catalyst) .
- AI-driven platforms (e.g., COMSOL Multiphysics integration) predict side reactions and adjust parameters in real-time .
- Example workflow:
Screening → Optimization → Validation → Scale-up
Q. How can researchers assess bioactivity against neurological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinity for GABAₐ receptors (common targets for diazepine derivatives) .
- In vitro assays : Measure IC₅₀ via fluorometric assays (e.g., competitive binding with BODIPY-labeled ligands) .
- SAR studies : Compare with analogs (e.g., 3-chloro derivatives ) to identify critical substituents.
Q. What strategies mitigate polymorphism issues during crystallization?
- Methodological Answer :
- Solvent screening : Use polar aprotic solvents (e.g., DMSO) to favor monohydrate formation, as seen in crystallographic data for HK8 .
- Seeding : Introduce pre-characterized crystals to control nucleation.
- Thermal analysis : Differential scanning calorimetry (DSC) identifies stable polymorphs .
Q. How do reaction mechanisms differ under acidic vs. basic conditions for ring closure?
- Methodological Answer :
- Acidic conditions (e.g., H₂SO₄/MeOH): Protonate carbonyl groups, facilitating nucleophilic attack by amines (e.g., , Step b ).
- Basic conditions (e.g., KOH/DMSO): Deprotonate amines, accelerating cyclization via SN2 pathways.
- Kinetic studies (e.g., stopped-flow UV-Vis) quantify rate constants under varying pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
